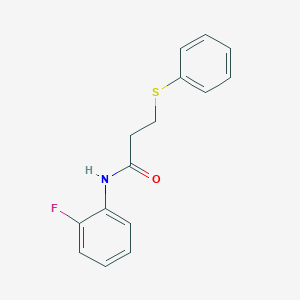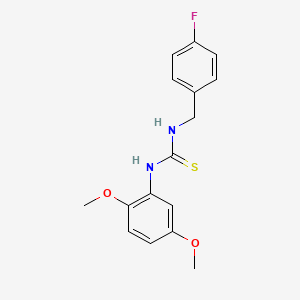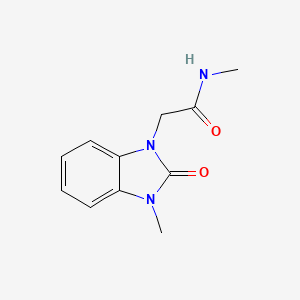
N-(2-fluorophenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3-(phenylthio)propanamide, also known as FPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPTP belongs to the class of thioamide compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(2-fluorophenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, N-(2-fluorophenyl)-3-(phenylthio)propanamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of HDACs, which can lead to changes in gene expression and cell cycle arrest. N-(2-fluorophenyl)-3-(phenylthio)propanamide has also been shown to induce apoptosis in cancer cells. Additionally, N-(2-fluorophenyl)-3-(phenylthio)propanamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-3-(phenylthio)propanamide is its potential as a therapeutic agent for the treatment of cancer and other diseases. N-(2-fluorophenyl)-3-(phenylthio)propanamide has been shown to have potent anti-cancer activity and could be developed into a new class of anti-cancer drugs. However, there are also limitations to the use of N-(2-fluorophenyl)-3-(phenylthio)propanamide in lab experiments. One limitation is the potential for toxicity, as N-(2-fluorophenyl)-3-(phenylthio)propanamide has been found to be toxic to some normal cells. Additionally, N-(2-fluorophenyl)-3-(phenylthio)propanamide has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the study of N-(2-fluorophenyl)-3-(phenylthio)propanamide include the development of new derivatives, investigation of its mechanisms of action, and study in combination with other drugs.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-3-(phenylthio)propanamide involves the reaction of 2-fluoroaniline with thiophenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield N-(2-fluorophenyl)-3-(phenylthio)propanamide. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-fluorophenyl)-3-(phenylthio)propanamide has been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-viral activity against the herpes simplex virus.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-8-4-5-9-14(13)17-15(18)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFAMUUMJFALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(phenylsulfanyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)

![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)


![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
